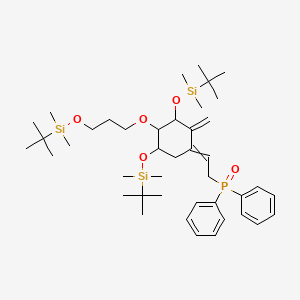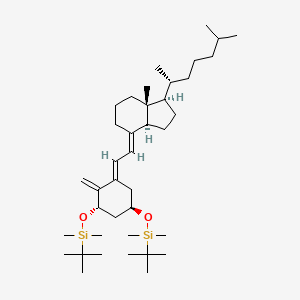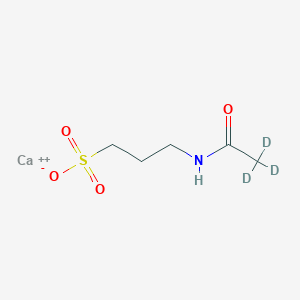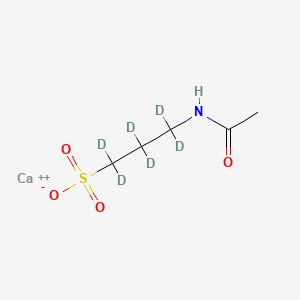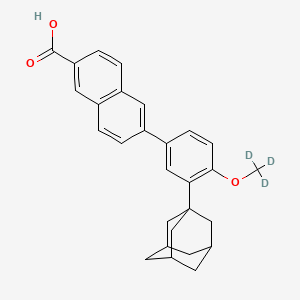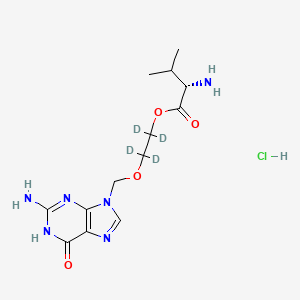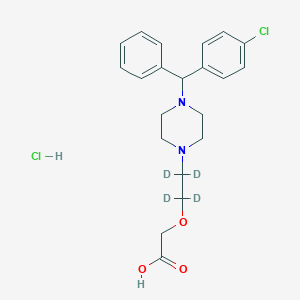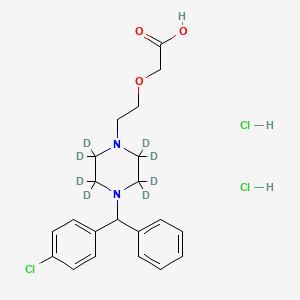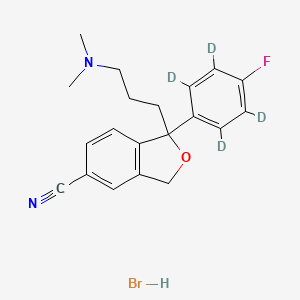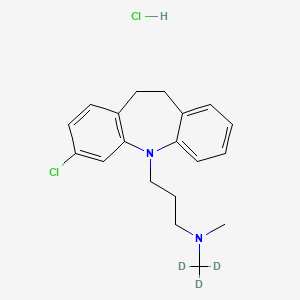
Nicotine-d7 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotine-d7 HCl is a deuterium-labeled form of nicotine combined with hydrochloric acid . It is a metabolite of Nicotine, which is a potent parasympathomimetic stimulant . The chemical name of Nicotine-d7 is (S)-3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine-2,4,5,6-d4 . The molecular formula is C10H7N2D7·HCl and the molecular weight is 169.28 .
科学的研究の応用
1. Neurophysiological and Neurocognitive Research
Nicotine-d7 HCl has been instrumental in research exploring the neurophysiological and neurocognitive effects of nicotine. In schizophrenia, nicotine, acting as an alpha7 nicotinic acetylcholine receptor agonist, demonstrated potential for cognitive improvement. Research showed significant neurocognitive enhancement in schizophrenia patients, offering insight into possible therapeutic applications (Olincy et al., 2006).
2. Molecular and Cellular Mechanisms
Studies have delved into the molecular and cellular mechanisms of nicotine, particularly its interaction with various nicotinic acetylcholine receptors. For instance, research on α7 nicotinic acetylcholine receptors highlighted nicotine's role in modulating immune pathways and neuron-protective effects in degenerative disorders (Cui & Li, 2010). Additionally, nicotine's influence on gene expression related to catecholamine biosynthesis in PC12 cells has been a significant focus, providing insights into the biochemical pathways influenced by nicotine (Gueorguiev et al., 2000).
3. Neuroprotection and Neuroplasticity
Nicotine's potential neuroprotective effects, particularly in the context of degenerative diseases like Parkinson's and Alzheimer's, have been a key area of research. Studies have shown that nicotine and its analogs might protect against nigrostriatal damage and improve motor behaviors associated with this damage (Bordia et al., 2015). Additionally, investigations into nicotine's impact on hippocampal plasticity and memory processes have revealed its complex influence on brain function and plasticity (Abrous et al., 2002).
4. Angiogenesis and Tissue Repair
Nicotine has been found to stimulate angiogenesis in various tissues, contributing to tissue repair and regeneration. This is particularly evident in studies examining the proangiogenic effect of nicotine in human retinal endothelial cells and its implications in retinal diseases (Dom et al., 2011). Furthermore, the role of nicotine in wound healing and tissue repair, despite its controversial aspects, has been a subject of significant interest (Martin et al., 2009).
将来の方向性
Research is ongoing to explore how specific sections of DNA might influence nicotine addiction . This could lead to more effective prevention and treatment strategies for cigarette smoking and vaping habits . Another area of future research is the regulation of nicotine and its impact on health and functioning .
特性
CAS番号 |
1219805-86-3 |
|---|---|
製品名 |
Nicotine-d7 HCl |
分子式 |
C10H7N2D7·HCl |
分子量 |
169.28 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
2820-51-1 (unlabelled) |
同義語 |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
タグ |
Nicotine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



